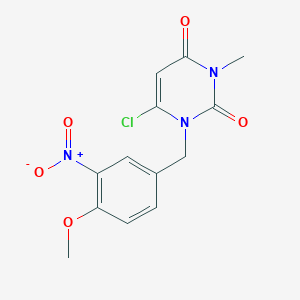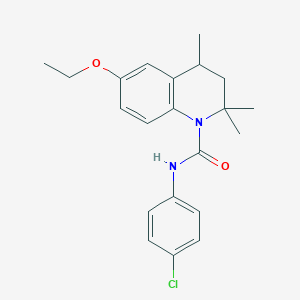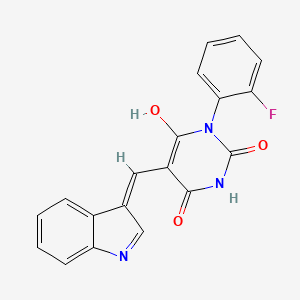![molecular formula C12H20N4O4 B11654851 2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654851.png)
2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound with the molecular formula C12H20N4O4 This compound is characterized by its unique tricyclic structure, which includes two nitro groups and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves the nitration of a precursor compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired positions on the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The tricyclic structure provides stability and specificity in binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidizing agent.
2,2,6,6-Tetramethyl-3,5-heptanedione: Used as a ligand in coordination chemistry.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Used as a ligand in catalysis.
Uniqueness
2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane is unique due to its tricyclic structure and the presence of both nitro and methyl groups. This combination imparts specific chemical properties, such as stability and reactivity, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C12H20N4O4 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C12H20N4O4/c1-9(2)11(15(17)18)5-13-7-12(9,16(19)20)8-14(6-11)10(13,3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
VHHRUXZJWFSUFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CN3CC1(CN(C2)C3(C)C)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,5-dimethyl-2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11654769.png)
![ethyl 2-{[3-(4-methylpiperidin-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11654776.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11654777.png)
![Ethyl 4-ethyl-5-methyl-2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11654782.png)
![Cyclopentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11654783.png)


![N-{(2Z)-3-(4-chlorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}-beta-alanine](/img/structure/B11654811.png)

![4-[3-(3,4-Dimethoxy-benzoyl)-thioureido]-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide](/img/structure/B11654825.png)
![2-Chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]benzamide](/img/structure/B11654838.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11654861.png)

